![molecular formula C10H15NO B2759647 N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine CAS No. 1855641-37-0](/img/structure/B2759647.png)
N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine
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Overview
Description
The compound “N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine” is a complex organic molecule. It likely contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom . The “N-methylbut-3-en-1-amine” part suggests the presence of a butene (four-carbon alkene) attached to a methylamine group .
Synthesis Analysis
While specific synthesis methods for “N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine” were not found, similar compounds have been synthesized and characterized through various spectral studies . For instance, N-(pyridin-2-ylmethyl)furan-2-carboxamide was synthesized and its structure was confirmed by single crystal X-ray diffraction .Molecular Structure Analysis
Again, while specific structural data for “N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine” was not found, similar compounds have been analyzed. For example, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction .Scientific Research Applications
Novel Route to Pyrroles and Methyl Pyrrol-1-ylacetates
Research has demonstrated the utility of furan derivatives in synthesizing pyrroles and methyl pyrrol-1-ylacetates. For instance, 2-(Acylmethylene)propanediol diacetates, which readily cyclize under acidic conditions to yield furans, react with primary amines under palladium catalysis to produce 1,2,4-trisubstituted pyrroles and substituted methyl pyrrol-1-ylacetates. This method offers a novel route to these compounds with moderate to good yields, showcasing the versatility of furan derivatives in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).
Transformation into Oxazinone and Pyrimidinone Derivatives
Another study focused on the transformation of 2(3H)-furanone derivatives into oxazinone and pyrimidinone heterocycles. The research demonstrated that a specific furanone derivative could be converted through thermolysis and base-catalyzed decomposition in the presence of different amines, leading to the formation of these heterocycles. This process underscores the role of furan derivatives in the synthesis of complex organic molecules (Hashem et al., 2017).
Catalytic Conversion to Furan-derived Amines
The catalytic conversion of furfural to furan-derived amines has been investigated, highlighting the importance of furan derivatives in producing amine intermediates from biomass. This research reported an efficient method for preparing furan-derived amines, such as 1-(furan-2-yl)-4-methylpentan-2-amine, with high yields from furfural derivatives using Ru/C catalysts. The study emphasizes the potential of furan derivatives in sustainable chemistry and biomass utilization (Jiang et al., 2020).
Eco-friendly Corrosion Inhibitor
Furan derivatives have also been studied for their application as eco-friendly corrosion inhibitors. Amino acid compounds, including derivatives of furan, were synthesized and evaluated for their efficiency in inhibiting corrosion in steel solutions. These studies suggest the potential of furan derivatives in developing new materials with specific functional properties, such as corrosion resistance (Yadav, Sarkar, & Purkait, 2015).
Future Directions
While specific future directions for “N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine” were not found, research into bio-based furanic oxygenates, which are similar to the compound , is ongoing. These compounds are being studied for their potential as building blocks in the synthesis of valuable amine compounds .
properties
IUPAC Name |
N-(furan-2-ylmethyl)-N-methylbut-3-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c1-3-4-7-11(2)9-10-6-5-8-12-10/h3,5-6,8H,1,4,7,9H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZGKRVMQWGVGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC=C)CC1=CC=CO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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